Amino-PEG3-2G Degrader-1 for AUTAC Synthesis: A Technical Guide
Amino-PEG3-2G Degrader-1 for AUTAC Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the innovative strategies, Autophagy-Targeting Chimeras (AUTACs) have garnered significant attention for their ability to harness the cell's own autophagic machinery to eliminate pathogenic proteins and even damaged organelles. This technical guide provides an in-depth overview of Amino-PEG3-2G degrader-1, a key building block for the synthesis of second-generation AUTACs, and details the experimental protocols for their synthesis, validation, and characterization.
Amino-PEG3-2G degrader-1 is a conjugate molecule comprising a p-fluorobenzylguanine (FBnG) tag linked to a three-unit polyethylene (B3416737) glycol (PEG3) spacer, terminating in an amino group. This bifunctional molecule serves as the autophagy-targeting component of an AUTAC. The FBnG tag is recognized by the cellular machinery that initiates K63-linked polyubiquitination, a signal for selective autophagy. The terminal amino group provides a reactive handle for conjugation to a ligand that specifically binds to a protein of interest (POI), thereby forming the complete AUTAC molecule. The PEG3 linker offers optimal spacing and solubility to facilitate the interaction between the POI and the autophagy machinery.
Mechanism of Action
AUTACs synthesized using Amino-PEG3-2G degrader-1 mediate the degradation of a target protein through the autophagy-lysosome pathway. The process is initiated by the binding of the AUTAC's targeting ligand to the POI. This brings the FBnG tag into proximity with the POI, triggering its K63-linked polyubiquitination. This specific ubiquitin chain is recognized by autophagy receptors, such as p62/SQSTM1, which then recruit the growing autophagosome to engulf the AUTAC-POI complex. The autophagosome subsequently fuses with a lysosome to form an autolysosome, where the encapsulated cargo, including the POI, is degraded by lysosomal hydrolases.
Quantitative Data Summary
The efficacy of AUTACs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data for a second-generation AUTAC targeting FKBP12, synthesized using a derivative of Amino-PEG3-2G degrader-1.
| AUTAC Compound | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| FKBP12-AUTAC (2G) | FKBP12 | HeLa | < 1 | > 90 | [Takahashi et al., 2023] |
Experimental Protocols
Synthesis and Characterization of an FKBP12-Targeting AUTAC
This protocol describes the synthesis of an exemplary AUTAC targeting the FKBP12 protein, by conjugating a known FKBP12 ligand to Amino-PEG3-2G degrader-1.
Materials:
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Amino-PEG3-2G degrader-1
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FKBP12 ligand with a carboxylic acid functional group (e.g., a derivative of SLF)
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N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
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N-Hydroxysuccinimide (NHS)
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Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM), anhydrous
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Trifluoroacetic acid (TFA)
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Boc-protected Amino-PEG3-2G degrader-1 (if starting from a protected amine)
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Standard laboratory glassware and purification equipment (silica gel column, HPLC)
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NMR spectrometer and Mass Spectrometer for characterization
Procedure:
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Activation of FKBP12 Ligand: Dissolve the FKBP12 ligand-carboxylic acid (1.0 eq), DCC (1.1 eq), and NHS (1.1 eq) in anhydrous DMF. Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester.
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Coupling Reaction:
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If starting with a Boc-protected Amino-PEG3-2G degrader-1, first deprotect the amine by treating with a solution of TFA in DCM (1:1 v/v) for 1 hour, followed by evaporation of the solvent.
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Dissolve the deprotected (or unprotected) Amino-PEG3-2G degrader-1 (1.0 eq) in anhydrous DMF.
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Add the activated FKBP12 ligand-NHS ester solution to the Amino-PEG3-2G degrader-1 solution.
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Stir the reaction mixture at room temperature overnight.
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Purification:
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Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent gradient (e.g., DCM/methanol).
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Further purification can be achieved by reverse-phase HPLC to obtain the final AUTAC compound with high purity.
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Characterization:
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Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
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Cell-Based Validation of AUTAC Activity
This protocol outlines the steps to assess the degradation of the target protein (e.g., FKBP12) in a cellular context.
Materials:
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HeLa cells (or other suitable cell line expressing the target protein)
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Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
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The synthesized AUTAC compound
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DMSO (vehicle control)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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Primary antibodies against the target protein (e.g., anti-FKBP12), LC3, p62, and a loading control (e.g., anti-GAPDH or anti-β-actin)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
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Western blotting equipment
Procedure:
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Cell Culture and Treatment:
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Plate HeLa cells in 6-well plates and allow them to adhere overnight.
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Prepare serial dilutions of the AUTAC compound in cell culture medium (e.g., from 0.01 µM to 10 µM). Also, prepare a vehicle control (DMSO).
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Treat the cells with the different concentrations of the AUTAC or vehicle for a specified time (e.g., 24 hours).
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Cell Lysis and Protein Quantification:
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After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Collect the cell lysates and centrifuge to pellet cell debris.
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Determine the protein concentration of the supernatants using a BCA assay.
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Western Blot Analysis:
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Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with primary antibodies against the target protein, LC3, p62, and the loading control overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
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Detect the protein bands using an ECL substrate and an imaging system.
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Data Analysis:
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Quantify the band intensities using densitometry software.
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Normalize the target protein levels to the loading control.
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Calculate the percentage of protein degradation relative to the vehicle-treated control for each AUTAC concentration.
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Plot the percentage of degradation against the AUTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
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Analyze the levels of LC3-II (lipidated form) and p62 to assess the induction of autophagy. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagic flux.
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Visualizations
Signaling Pathway of AUTAC-Mediated Degradation
Caption: AUTAC-mediated protein degradation pathway.
Experimental Workflow for AUTAC Synthesis and Validation
